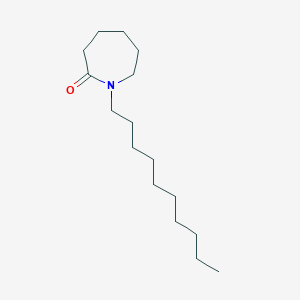

1-Decylazepan-2-one

Description

1-Decylazepan-2-one is a seven-membered lactam (azepanone) derivative featuring a decyl (C₁₀H₂₁) substituent. Lactams, characterized by their cyclic amide structures, are pivotal in pharmaceutical and material science due to their stability and functional versatility. The decyl chain confers lipophilicity, enhancing solubility in organic solvents and influencing interactions with hydrophobic environments.

Properties

CAS No. |

59746-39-3 |

|---|---|

Molecular Formula |

C16H31NO |

Molecular Weight |

253.42 g/mol |

IUPAC Name |

1-decylazepan-2-one |

InChI |

InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-11-14-17-15-12-9-10-13-16(17)18/h2-15H2,1H3 |

InChI Key |

PCEPYENXHJPCEF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCN1CCCCCC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Ring Size and Substituent Effects :

- This compound and Methylclonazepam share a seven-membered lactam core. However, Methylclonazepam’s aromatic and electron-withdrawing groups (nitro, chlorophenyl) enhance its binding to GABAₐ receptors, unlike the aliphatic decyl chain in this compound, which likely prioritizes hydrophobic interactions .

- Deschloroclozapine, a tricyclic compound with a six-membered lactam, demonstrates the role of fused ring systems in modulating central nervous system (CNS) activity, though its toxicological profile remains understudied .

In contrast, Methylclonazepam’s polar nitro group reduces logP (~2.5), balancing bioavailability and metabolic stability .

Applications: Methylclonazepam is clinically utilized for its psychotropic effects, whereas this compound’s applications are speculative, possibly serving as a surfactant or polymer modifier due to its amphiphilic structure.

Research Findings and Limitations

- Toxicological Data : Deschloroclozapine lacks comprehensive toxicological studies, emphasizing the need for caution in handling . For this compound, analogous aliphatic lactams (e.g., caprolactam) show low acute toxicity but may irritate mucous membranes.

- Synthetic routes for this compound likely involve ring-closing reactions of decyl-substituted aminocarboxylic acids, though yield optimization remains unverified.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.